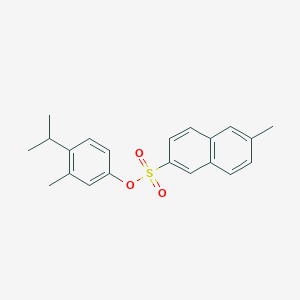

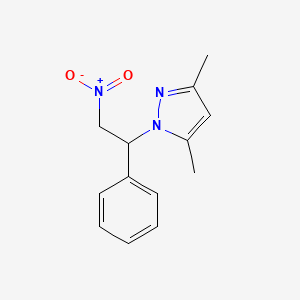

2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Indole derivatives are bioactive aromatic compounds that have found use in various clinical and biological applications . They bind with high affinity to multiple receptors, making them useful in the development of new derivatives . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Molecular Structure Analysis

The molecular structure of indole derivatives typically contains a benzopyrrole, which is aromatic in nature due to the presence of 10 π-electrons . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions. For example, they can be involved in Suzuki–Miyaura coupling, a type of cross-coupling reaction . The boron moiety in these compounds can be converted into a broad range of functional groups .Physical And Chemical Properties Analysis

Indole derivatives are typically crystalline and colorless in nature with specific odors . They are important heterocyclic compounds with broad-spectrum biological activities .Scientific Research Applications

Modification and Evaluation as PI3K Inhibitors

Compounds structurally related to the specified chemical, such as N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, exhibit significant anticancer effects due to their inhibition of PI3Ks and mTOR pathways. Modifications to these molecules, including the introduction of alkylurea moieties, have been shown to retain antiproliferative activity while dramatically reducing acute oral toxicity, suggesting their potential as potent anticancer agents with lower side effects (Xiao-meng Wang et al., 2015).

Antimicrobial Applications

Synthesis of novel acetamide derivatives, including those with indolinyl and arylimino groups, has demonstrated promising antibacterial and antifungal activities against various pathogenic microorganisms. Such compounds can serve as a foundation for developing new antimicrobial agents, highlighting the importance of acetamide derivatives in addressing resistance issues (B. Debnath & S. Ganguly, 2015).

Radioligand Development for Imaging

Research involving acetamide derivatives, such as the development of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, demonstrates the critical role of these compounds in advancing diagnostic imaging techniques. These developments facilitate non-invasive imaging of disease progression and the evaluation of therapeutic interventions, underscoring the relevance of acetamide derivatives in biomedical research (F. Dollé et al., 2008).

Enzyme Inhibition for Therapeutic Targets

The synthesis and evaluation of acetamide derivatives for inhibitory activity against enzymes like carbonic anhydrase and cholinesterases have identified compounds with significant inhibitory potentials. These findings contribute to the development of drugs targeting various conditions, including glaucoma, Alzheimer's disease, and certain cancers, highlighting the therapeutic potential of these derivatives (N. Virk et al., 2018).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(3-fluorophenyl)-2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20FN5O2S/c1-33-19-9-5-8-18(13-19)31-24(21-14-27-22-11-3-2-10-20(21)22)29-30-25(31)34-15-23(32)28-17-7-4-6-16(26)12-17/h2-14,27H,15H2,1H3,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJAYQFPTYCHKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)F)C4=CNC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2691124.png)

![3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2691126.png)

![{5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2691134.png)

![(E)-5-methyl-N-(5-((4-methylstyryl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2691135.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3,4-dimethoxybenzamide](/img/structure/B2691137.png)